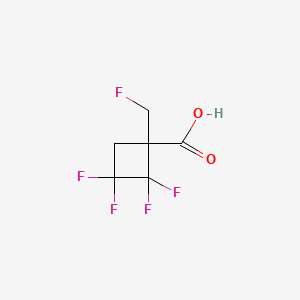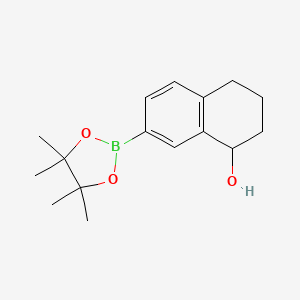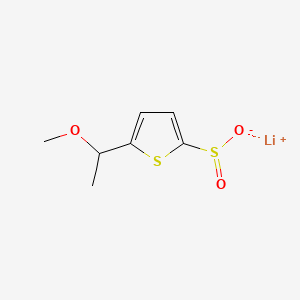
2,4-Difluoro-3-methoxybenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluoro-3-methoxybenzene-1-sulfonamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-methoxybenzene-1-sulfonamide typically involves the introduction of fluorine atoms and a methoxy group into a benzene ring followed by the sulfonation process. One common method involves the use of fluorinated benzene derivatives as starting materials. The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base. The sulfonamide group is then introduced through sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide followed by the addition of ammonia or an amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Difluoro-3-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The presence of electron-withdrawing fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Electrophilic Substitution Reactions: The methoxy group activates the benzene ring towards electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form sulfonic acids and reduction reactions to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, and thiols under basic conditions.
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens under acidic conditions.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and hydrogen gas with a catalyst for reduction.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonamides.
Electrophilic Substitution: Formation of nitro, halogenated, and sulfonated derivatives.
Oxidation and Reduction: Formation of sulfonic acids and amines.
Applications De Recherche Scientifique
2,4-Difluoro-3-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4-Difluoro-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form strong hydrogen bonds with biological targets, leading to inhibition of enzyme activity. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins . The methoxy group can also participate in hydrogen bonding and electronic interactions, further modulating the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Difluoro-4-methoxybenzene-1-sulfonamide
- 2-Fluoro-3-methoxybenzene-1-sulfonamide
- 2,4-Difluoro-3-methylbenzene-1-sulfonamide
- 2,6-Difluoro-4-methylbenzene-1-sulfonamide
Uniqueness
2,4-Difluoro-3-methoxybenzene-1-sulfonamide is unique due to the specific positioning of the fluorine atoms and the methoxy group on the benzene ring. This unique arrangement imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The combination of these substituents makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H7F2NO3S |
|---|---|
Poids moléculaire |
223.20 g/mol |
Nom IUPAC |
2,4-difluoro-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H7F2NO3S/c1-13-7-4(8)2-3-5(6(7)9)14(10,11)12/h2-3H,1H3,(H2,10,11,12) |
Clé InChI |
ZEULMSVFFHWTSQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1F)S(=O)(=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,4,5-Tetrahydrospiro[2-benzazepine-3,1'-cyclobutane] hydrochloride](/img/structure/B13467509.png)
![3-Azidobicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13467519.png)
![1-[(Tert-butoxy)carbonyl]-3-(2,2-difluoroethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13467523.png)

![3-[3-({3-[(6-azidohexyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13467531.png)


![2-[(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidin-2-yl]acetic acid](/img/structure/B13467544.png)




![1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13467575.png)
![[3-(Dimethoxymethyl)pyridin-2-yl]methanol](/img/structure/B13467579.png)
